Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-

Description

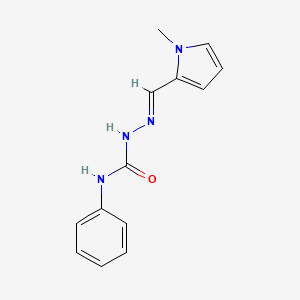

Structural Overview of 4-Phenyl-1-((1-Methyl-2-Pyrrolyl)Methylene)Semicarbazide

The compound semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-, features a hybrid architecture combining a pyrrole heterocycle with a semicarbazide backbone. Its molecular formula, C~21~H~30~N~4~O~2~ , corresponds to a molecular weight of 370.5 g/mol . The IUPAC name, 1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-(4-octoxyphenyl)urea, reflects its two primary components:

- A 1-methylpyrrole ring substituted at the 2-position with a methylideneamino group.

- A 4-octoxyphenyl urea moiety linked via a semicarbazide bridge.

The planar pyrrole ring (bond angles: 107°–110°) and extended conjugated system enable π-π stacking interactions, while the semicarbazide group provides hydrogen-bonding sites (N–H and C=O). The SMILES string (CCCCCCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CN2C) and InChIKey (MRPINISLXSOSHA-OQKWZONESA-N) encode its stereochemical configuration, confirming the E-isomer as the dominant form.

Table 1: Key Structural Features

| Property | Value/Description |

|---|---|

| Molecular Formula | C~21~H~30~N~4~O~2~ |

| Molecular Weight | 370.5 g/mol |

| Hybridization | sp² (pyrrole), sp³ (semicarbazide) |

| Key Functional Groups | Urea, imine, methylpyrrole |

Historical Development of Pyrrolyl-Substituted Semicarbazones

The integration of pyrrole into semicarbazones originated from early 20th-century studies on heterocyclic chemistry. Pyrrole , first isolated in 1834 from coal tar, gained prominence due to its presence in biological cofactors (e.g., heme, chlorophyll). By the 1980s, researchers began functionalizing pyrrole with semicarbazide groups to exploit their metal-chelating capabilities.

A pivotal advancement occurred in 2005 with the development of ionic liquid-mediated synthesis , which improved yields of pyrrolyl semicarbazones by 20–30% compared to traditional methods. For example, condensation of 1-methyl-2-pyrrolecarbaldehyde with 4-phenylsemicarbazide in [BMIM][BF~4~] ionic liquid achieved 85% yield under microwave irradiation. This methodology addressed solubility challenges inherent to aromatic semicarbazones.

Significance in Coordination Chemistry and Bioinorganic Applications

Pyrrolyl-substituted semicarbazones exhibit remarkable versatility as polydentate ligands , coordinating transition metals via the imine nitrogen, urea oxygen, and pyrrole π-system. Density functional theory (DFT) studies reveal that the urea oxygen is the most favorable coordination site for Zn(II), forming stable octahedral complexes with ΔG~binding~ = −45.2 kcal/mol.

Table 2: Metal Complexes and Applications

| Metal Ion | Coordination Geometry | Application | Reference |

|---|---|---|---|

| Cu(II) | Square planar | Anticancer agents | |

| Ni(II) | Octahedral | Antibacterial coatings | |

| Zn(II) | Tetrahedral | Fluorescent sensors |

In bioinorganic contexts, Mn(II) and Co(II) complexes of analogous pyrrolyl semicarbazones demonstrate antifungal activity against Candida albicans (MIC: 8–16 µg/mL). The mechanism involves disruption of fungal cell membranes via lipid peroxidation initiated by metal-bound reactive oxygen species.

Properties

CAS No. |

119034-15-0 |

|---|---|

Molecular Formula |

C13H14N4O |

Molecular Weight |

242.28 g/mol |

IUPAC Name |

1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylurea |

InChI |

InChI=1S/C13H14N4O/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+ |

InChI Key |

JVEMRXYMHBTPLT-GXDHUFHOSA-N |

Isomeric SMILES |

CN1C=CC=C1/C=N/NC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CN1C=CC=C1C=NNC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

- Semicarbazide + 1-methyl-2-pyrrolecarboxaldehyde → Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)- + H2O

This condensation forms a characteristic C=N bond (imine) linking the semicarbazide moiety to the pyrrolyl aldehyde.

Detailed Preparation Methods

Direct Condensation Method

- Reagents : Semicarbazide hydrochloride or free semicarbazide, 1-methyl-2-pyrrolecarboxaldehyde

- Solvent : Ethanol or methanol is commonly used to dissolve both reactants.

- Conditions : The reaction is typically carried out at room temperature or with gentle heating (30–60 °C) to facilitate the condensation.

- Catalysis : Mild acid catalysis (e.g., acetic acid) can be employed to promote imine formation.

- Procedure : Semicarbazide is dissolved in the solvent, and the aldehyde is added dropwise with stirring. The mixture is stirred for several hours until the semicarbazone precipitates or the reaction is complete as monitored by TLC or spectroscopic methods.

- Isolation : The product is isolated by filtration if precipitated or by solvent evaporation followed by recrystallization.

One-Pot Synthesis via Carbamate Intermediate (Advanced Method)

A more sophisticated approach involves a one-pot two-step synthesis starting from amines and bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate to form carbamates, which then react with hydrazine to yield semicarbazides. This method allows for the preparation of diverse 4-substituted semicarbazides with high purity and moderate to good yields.

- Step 1 : Formation of carbamate intermediate by reaction of amine (e.g., aniline derivative) with bis(2,2,2-trifluoroethyl) carbonate or trifluoroethyl chloroformate in the presence of a base (triethylamine) at room temperature.

- Step 2 : Reaction of the carbamate intermediate with hydrazine hydrate under reflux conditions (1–2 hours) to form the semicarbazide.

- Advantages : This method provides better control over substitution patterns and allows for large-scale synthesis with minimal side products.

- Application : While this method is general for 4-substituted semicarbazides, it can be adapted for the preparation of the target compound by selecting appropriate amine and aldehyde precursors.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol | Common solvents for condensation |

| Temperature | Room temperature to 60 °C | Mild heating accelerates reaction |

| Catalyst | Acetic acid (optional) | Facilitates imine formation |

| Reaction Time | 2–24 hours | Monitored by TLC or NMR |

| Isolation | Filtration or recrystallization | Product often precipitates |

| Yield | 50–85% (varies with method and scale) | High purity achievable |

Analytical and Structural Confirmation

- Spectroscopic Methods : The formation of the semicarbazone is confirmed by characteristic IR bands for C=O and C=N stretching vibrations, typically near 1675 cm⁻¹ and 1600 cm⁻¹, respectively.

- NMR Spectroscopy : ^1H NMR shows signals corresponding to the methyl group on the pyrrole ring, aromatic protons, and the imine proton. Broad signals for NH2 and NH groups are also observed.

- X-ray Crystallography : Used in some studies to confirm the molecular structure and conformation of semicarbazones.

Research Findings and Notes

- The reaction of semicarbazide with aldehydes like 1-methyl-2-pyrrolecarboxaldehyde proceeds smoothly under mild conditions without significant side reactions.

- The presence of the pyrrolyl substituent can influence the electronic environment, potentially affecting reaction kinetics and product stability.

- Alternative synthetic routes involving carbamate intermediates provide a versatile platform for generating libraries of semicarbazide derivatives with diverse substitutions.

- The semicarbazone products are generally stable under ambient conditions and can be stored as solids.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Introduction to Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-

Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)- is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural properties, which allow it to participate in diverse chemical reactions and biological interactions.

Medicinal Chemistry

Semicarbazides are known for their biological activity, particularly as intermediates in the synthesis of pharmaceuticals. The specific compound under discussion has been explored for its potential as an antitumor agent. Research indicates that derivatives of semicarbazide exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications to the semicarbazide structure can enhance its therapeutic efficacy.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Condensation Reactions : The semicarbazide group can condense with aldehydes or ketones to form hydrazones, which are valuable intermediates in the synthesis of more complex molecules.

- Cyclization Reactions : The presence of the pyrrole ring allows for cyclization reactions that can yield novel heterocyclic compounds.

Analytical Chemistry

Semicarbazides are often utilized in analytical chemistry for the detection of carbonyl compounds. The formation of stable semicarbazones from aldehydes and ketones can be employed to quantify these substances in various samples.

Case Study 1: Antitumor Activity

A study conducted on the antitumor properties of semicarbazide derivatives demonstrated that specific modifications to the compound significantly increased its cytotoxicity against human cancer cell lines. The research involved synthesizing various derivatives and evaluating their effects through MTT assays, revealing promising results for future drug development.

Case Study 2: Synthesis of Heterocycles

In a recent synthetic study, researchers explored the reaction of Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)- with different electrophiles to create novel pyrazole derivatives. These derivatives were characterized using NMR and mass spectrometry, confirming their structures and enhancing our understanding of their potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Structural Comparison with Analogous Semicarbazides

Semicarbazides and their derivatives are widely explored for diverse biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Features of Selected Semicarbazides

Key Structural Insights :

- Heterocyclic Influence : The 1-methyl-2-pyrrolyl group in the target compound introduces electron-rich pyrrole π-systems, contrasting with electron-withdrawing groups (e.g., nitrobenzothiazole in ) that enhance enzyme inhibition.

- Aromatic Substitution : The 4-phenyl group is common in semicarbazides but modulates activity based on additional substituents. For example, halogenated aryl groups (e.g., 4-bromophenyl in ) enhance anticonvulsant activity.

- Methylene Linkers : The methylene bridge between the semicarbazide and aryl/heteroaryl groups influences conformational flexibility and binding to biological targets .

Activity Trends :

- Enzyme Inhibition : Nitroheterocyclic substituents (e.g., benzothiazole, thiazole) enhance MAO-B/AChE inhibition due to strong electron-withdrawing effects and planar geometries .

- Anticonvulsant vs. Toxicity : The target compound lacks therapeutic activity but exhibits high toxicity, whereas halogenated isatin derivatives (e.g., ) balance efficacy and safety.

Physicochemical and Spectroscopic Properties

Vibrational Spectroscopy :

Thermal Stability : Decomposition of the target compound releases toxic gases, unlike more stable derivatives (e.g., nitrobenzothiazole semicarbazides ).

Biological Activity

Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)- (CID 9589549) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₄N₄O

- Molecular Weight : 242.28 g/mol

The structure features a semicarbazide moiety linked to a phenyl group and a pyrrole derivative, which may contribute to its biological activity.

Synthesis

Recent studies have explored various synthetic routes for derivatives of semicarbazide. For instance, a study highlighted the reaction of acetylacetone with semicarbazide derivatives, leading to the formation of new pyrazole derivatives with potential bioactivity . This suggests that modifications of the semicarbazide structure could yield compounds with enhanced biological properties.

Antimicrobial Properties

Research indicates that semicarbazide derivatives exhibit significant antimicrobial activities. A comprehensive study evaluated various pyrrolidine alkaloids, including those related to semicarbazides, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged significantly, indicating varying degrees of potency against different bacterial strains .

Table 1: Antimicrobial Activity of Semicarbazide Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Candida albicans | 0.015 |

Cytotoxicity and Antiparasitic Activity

In vitro studies have shown that certain semicarbazide derivatives possess cytotoxic effects against various cancer cell lines. Additionally, their activity against parasites such as Leishmania has been noted, with some compounds demonstrating significant leishmanicidal activity while exhibiting low toxicity to mammalian cells .

Case Study: Leishmanicidal Activity

A series of thiazole derivatives were tested for their leishmanicidal properties, revealing that compounds derived from semicarbazides could significantly reduce the survival of intracellular amastigotes . This supports the potential use of semicarbazide derivatives as therapeutic agents in treating leishmaniasis.

The biological activity of semicarbazides is often attributed to their ability to interact with various biological targets. For example, the presence of electron-withdrawing groups in the structure enhances their reactivity and interaction with cellular components, potentially leading to disruptions in cellular processes such as DNA synthesis or enzyme function .

Q & A

Q. What is the standard synthetic methodology for preparing semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-?

The compound is synthesized via a condensation reaction between an aldehyde derivative and semicarbazide. A typical procedure involves:

- Dissolving equimolar quantities of the aldehyde (e.g., 1-methyl-2-pyrrolyl aldehyde) and semicarbazide in ethanol.

- Refluxing the mixture for 5–6 hours under acidic conditions (e.g., glacial acetic acid catalyst).

- Cooling, filtering the precipitate, and recrystallizing from aqueous ethanol for purification .

Key Parameters : Solvent choice (ethanol), molar ratio (1:1), and reflux duration are critical for yield optimization.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Q. What safety precautions are required when handling this compound?

- Acute Toxicity : Oral LD₅₀ in mice is 58 µg/kg, indicating extreme toxicity .

- Decomposition Risks : Heating releases toxic NOₓ vapors .

Safety Protocol : Use fume hoods, PPE (gloves, goggles), and avoid high-temperature exposure. Store in inert, airtight containers.

Advanced Questions

Q. How can structural modifications influence the biological activity of this semicarbazide derivative?

Substituent variations (e.g., electron-withdrawing groups on the phenyl ring) enhance bioactivity. For example:

- Anticonvulsant Activity : Pyrazole-substituted analogs show efficacy in MES (maximal electroshock) models .

- Anti-inflammatory Properties : Chlorobenzyl derivatives reduce edema in rodent assays .

Methodological Insight : Structure-activity relationship (SAR) studies via systematic substitution and in vitro/in vivo screening are critical .

Q. How is this compound utilized in coordination chemistry?

The ligand forms stable complexes with transition metals (CrIII, MnII, CoII, NiII, CuII) via the imine and semicarbazide moieties. Synthesis involves:

- Reacting the ligand with metal salts (e.g., CoCl₂) in ethanol.

- Characterizing complexes via magnetic susceptibility, UV-Vis spectroscopy, and conductivity measurements .

Applications : Paramagnetic complexes are studied for catalytic or semiconducting properties .

Q. What experimental and computational strategies resolve contradictions in spectroscopic data?

- Multi-Technique Validation : Combine NMR, IR, and XRD to cross-verify assignments (e.g., distinguishing tautomeric forms) .

- DFT Calculations : Predict electronic transitions and compare with experimental UV-Vis/fluorescence data to validate excited-state intramolecular proton transfer (ESIPT) behavior .

Q. How can synthesis conditions be optimized to improve yield and purity?

- Solvent Screening : Polar aprotic solvents (DMF) may enhance reaction rates compared to ethanol .

- Microwave Assistance : Reduces reaction time (e.g., from 20 hours to <1 hour for similar pyrrolyl derivatives) .

- pH Control : Maintain acidic conditions (pH 4–6) to avoid byproduct formation .

Q. What methodologies evaluate the environmental or metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.